Acetic acid;1-chloro-2,2-dimethylpropan-1-ol
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Overview
Description
Acetic acid;1-chloro-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C6H11ClO2. This compound is characterized by the presence of both an acetic acid group and a chlorinated alcohol group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chloro-2,2-dimethylpropan-1-ol typically involves the chlorination of 2,2-dimethylpropan-1-ol followed by esterification with acetic acid. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-chloro-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorinated alcohol group to a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;1-chloro-2,2-dimethylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;1-chloro-2,2-dimethylpropan-1-ol involves its interaction with various molecular targets. The chlorinated alcohol group can participate in nucleophilic substitution reactions, while the acetic acid group can undergo esterification and other acylation reactions. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylpropane-1-ol: Similar structure but lacks the acetic acid group.
Acetic acid;2-chloro-2-methylpropan-1-ol: Similar structure with a different substitution pattern.
Acetic acid;1-bromo-2,2-dimethylpropan-1-ol: Similar structure with bromine instead of chlorine.
Uniqueness
Acetic acid;1-chloro-2,2-dimethylpropan-1-ol is unique due to the presence of both a chlorinated alcohol group and an acetic acid group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry .
Properties
CAS No. |
13398-07-7 |
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Molecular Formula |
C7H15ClO3 |
Molecular Weight |
182.64 g/mol |
IUPAC Name |
acetic acid;1-chloro-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C5H11ClO.C2H4O2/c1-5(2,3)4(6)7;1-2(3)4/h4,7H,1-3H3;1H3,(H,3,4) |
InChI Key |
LSWYCVITOYGHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)C(O)Cl |
Origin of Product |
United States |
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